2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide
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Overview
Description
2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group, a hydrazinecarbothioamide moiety, and a ketone functional group, making it an interesting subject for various chemical studies and applications.
Scientific Research Applications
2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mechanism of Action
Target of Action
It’s worth noting that thiourea derivatives, which this compound is a part of, have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations providing a wide range of versatile organic compounds .
Biochemical Pathways
The diverse biological applications of thiourea derivatives suggest that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The diverse biological applications of thiourea derivatives suggest that they likely have multiple molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis and activity of thiourea derivatives can be influenced by various factors, including the choice of catalyst, reaction conditions, and the presence of other chemical species .
Preparation Methods
The synthesis of 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide typically involves the reaction of 4,4,4-trifluoro-1-methyl-3-oxobutanal with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds to 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide include:
2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4,4,4-Trifluoro-1-methyl-3-oxobutanal: A precursor in the synthesis of the target compound, featuring a similar trifluoromethyl and ketone group.
Hydrazinecarbothioamide: The hydrazinecarbothioamide moiety without the trifluoromethyl and ketone groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3OS/c1-3(11-12-5(10)14)2-4(13)6(7,8)9/h2H2,1H3,(H3,10,12,14)/b11-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFOKILIASMLAC-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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